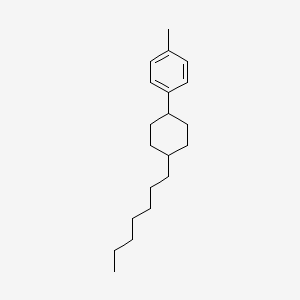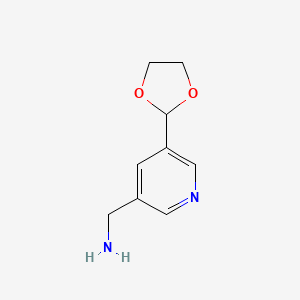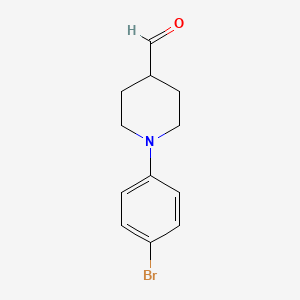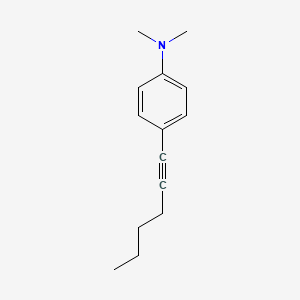
4-Isopropyl-1H-pyrrol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-1H-pyrrol-3-amine is a heterocyclic organic compound that features a pyrrole ring substituted with an isopropyl group at the 4-position and an amine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1H-pyrrol-3-amine can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopropyl-1H-pyrrol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrroles.
Applications De Recherche Scientifique
4-Isopropyl-1H-pyrrol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific electronic properties, such as conductive polymers.
Mécanisme D'action
The mechanism of action of 4-Isopropyl-1H-pyrrol-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrrole ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Isopropyl-1H-pyrrol-3-amine include:
Pyrrole: The parent compound, which lacks the isopropyl and amine substitutions.
4-Methyl-1H-pyrrol-3-amine: A similar compound with a methyl group instead of an isopropyl group.
1H-Pyrrol-3-amine: A compound with only the amine substitution.
Uniqueness
This compound is unique due to the presence of both the isopropyl and amine groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C7H12N2 |
|---|---|
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
4-propan-2-yl-1H-pyrrol-3-amine |
InChI |
InChI=1S/C7H12N2/c1-5(2)6-3-9-4-7(6)8/h3-5,9H,8H2,1-2H3 |
Clé InChI |
HAQXIHLIKPSXCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CNC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B13979431.png)


![Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-](/img/structure/B13979441.png)
![Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate](/img/structure/B13979442.png)
![3-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B13979448.png)






